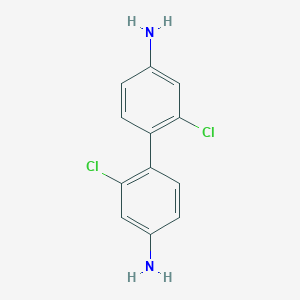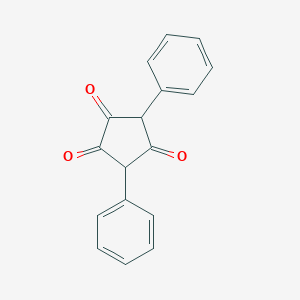
3,5-Diphenylcyclopentane-1,2,4-trione
Overview
Description
3,5-Diphenylcyclopentane-1,2,4-trione is a cyclic diketone with the molecular formula C₁₇H₁₂O₃. This compound is known for its unique structure, which includes a cyclopentane ring substituted with two phenyl groups and three keto groups at positions 1, 2, and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenylcyclopentane-1,2,4-trione typically involves the reaction of benzil with diethyl oxalate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a series of steps, including the formation of an intermediate diketone, which then undergoes cyclization to form the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale-up and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenylcyclopentane-1,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3,5-Diphenylcyclopentane-1,2,4-trione has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diphenylcyclopentane-1,2,4-trione involves its interaction with specific molecular targets and pathways. The compound’s keto groups can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3,5-Diphenylcyclopentane-1,3-dione
- 3,5-Diphenylcyclopentane-1,2-dione
- 3,5-Diphenylcyclopentane-1,4-dione
Comparison: 3,5-Diphenylcyclopentane-1,2,4-trione is unique due to the presence of three keto groups at specific positions on the cyclopentane ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs, which may have different substitution patterns or fewer keto groups .
Properties
IUPAC Name |
3,5-diphenylcyclopentane-1,2,4-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-15-13(11-7-3-1-4-8-11)16(19)17(20)14(15)12-9-5-2-6-10-12/h1-10,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQNFRSPZUPPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C(C(=O)C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285954 | |
| Record name | 3,5-diphenylcyclopentane-1,2,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7003-69-2 | |
| Record name | MLS002608524 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-diphenylcyclopentane-1,2,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction involving 3,5-diphenylcyclopentane-1,2,4-trione described in the research papers?
A1: The research describes a novel one-pot, three-component reaction utilizing this compound, dialkyl acetylenedicarboxylates, and alkyl isocyanides [, ]. This reaction efficiently produces dialkyl 2-(alkylamino)-5,6-dioxo-4a,7-diphenyl-4,4a,5,6-tetrahydrocyclopenta[b]pyran-3,4-dicarboxylates. This method offers a new route to synthesize these complex heterocyclic compounds, which could be valuable building blocks for various applications.
Q2: What are the advantages of this specific synthetic approach?
A2: The described reaction boasts several advantages. Firstly, it proceeds under mild conditions [, ], eliminating the need for harsh reagents or extreme temperatures. This simplifies the procedure and potentially minimizes unwanted side reactions. Secondly, the one-pot, three-component nature of the reaction streamlines the synthesis, making it time-efficient and cost-effective compared to multi-step approaches. This highlights the potential of this compound as a valuable reagent in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


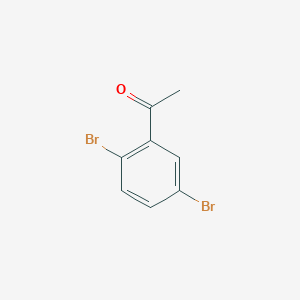
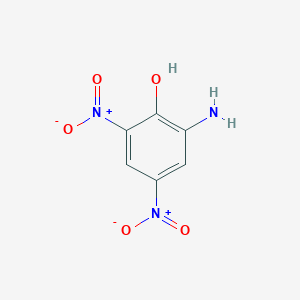
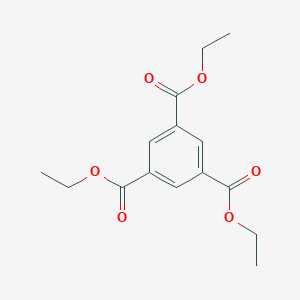
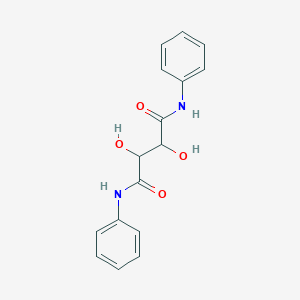

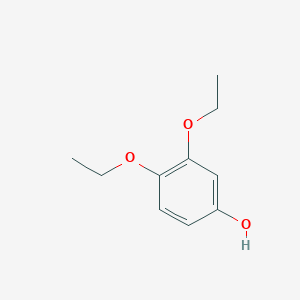
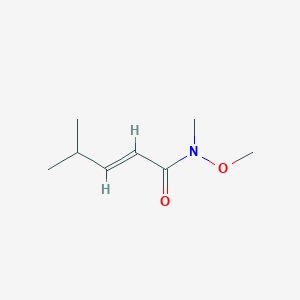
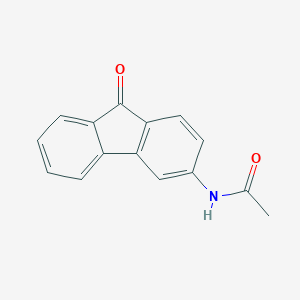
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)




